Home > Products > Screening Compounds P47787 > 2-Phenylimidazo[2,1-b]quinazolin-5(1H)-one
2-Phenylimidazo[2,1-b]quinazolin-5(1H)-one - 62481-18-9

2-Phenylimidazo[2,1-b]quinazolin-5(1H)-one

Catalog Number: EVT-15200500
CAS Number: 62481-18-9
Molecular Formula: C16H11N3O
Molecular Weight: 261.28 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

2-Phenylimidazo[2,1-b]quinazolin-5(1H)-one is a heterocyclic compound that belongs to the class of imidazoquinazoline derivatives. This compound features a fused ring system, combining an imidazole and a quinazoline, which contributes to its unique chemical properties and biological activities. It has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in anticancer, antimicrobial, and anti-inflammatory domains.

Source and Classification

The compound is classified under the broader category of imidazoquinazolines, which are known for their diverse pharmacological properties. 2-Phenylimidazo[2,1-b]quinazolin-5(1H)-one can be synthesized from various precursors, often involving multi-step synthetic routes that utilize readily available starting materials. Its structural complexity makes it a subject of interest in both academic research and industrial applications .

Synthesis Analysis

Methods and Technical Details

The synthesis of 2-Phenylimidazo[2,1-b]quinazolin-5(1H)-one typically involves several key steps:

  1. Cyclization Reaction: A common method includes cyclizing 2-aminobenzophenone derivatives with suitable aldehydes (such as 4-bromobenzaldehyde) under acidic conditions to form the quinazoline core. This step is crucial for establishing the foundational structure of the compound.
  2. Formation of Imidazole Ring: Following the formation of the quinazoline core, reactions with phenylhydrazine or other hydrazine derivatives can lead to the introduction of the imidazole ring. This step often requires specific catalysts and controlled reaction conditions to ensure high yields and purity .
  3. Purification: After synthesis, purification techniques such as recrystallization or chromatography are employed to isolate the desired compound from byproducts and unreacted materials.

These methods illustrate the complexity involved in synthesizing 2-Phenylimidazo[2,1-b]quinazolin-5(1H)-one while highlighting its potential for further modifications through chemical reactions.

Molecular Structure Analysis

Structure and Data

The molecular formula of 2-Phenylimidazo[2,1-b]quinazolin-5(1H)-one is C22H16N4OC_{22}H_{16}N_{4}O, with a molecular weight of approximately 352.39 g/mol. The compound features a distinctive structure characterized by:

  • Fused Rings: The imidazole ring is fused to a quinazoline ring, creating a robust bicyclic system.
  • Functional Groups: The presence of phenyl groups enhances its reactivity and potential for various chemical modifications.
Chemical Reactions Analysis

Reactions and Technical Details

2-Phenylimidazo[2,1-b]quinazolin-5(1H)-one undergoes several notable chemical reactions:

  1. Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, resulting in quinazoline N-oxides. This transformation can modify its biological activity and reactivity profile.
  2. Reduction: Reduction reactions utilizing lithium aluminum hydride can convert this compound into its corresponding amine derivatives. This step is significant for synthesizing analogs with potentially enhanced pharmacological properties.
  3. Substitution Reactions: The bromine atom in certain derivatives allows for electrophilic aromatic substitution reactions, facilitating the introduction of various substituents that can further enhance biological activity.

These reactions demonstrate the versatility of 2-Phenylimidazo[2,1-b]quinazolin-5(1H)-one in synthetic organic chemistry.

Mechanism of Action

Process and Data

The mechanism of action for 2-Phenylimidazo[2,1-b]quinazolin-5(1H)-one involves its interaction with specific biological targets:

  • Enzyme Inhibition: The compound has been shown to inhibit certain kinases by binding to their active sites. This interaction disrupts signaling pathways critical for cell proliferation and survival, making it a candidate for cancer therapy .
  • Receptor Modulation: It may also modulate receptor activity involved in inflammatory responses, contributing to its potential anti-inflammatory effects.

Further studies are necessary to elucidate the full spectrum of interactions and their implications for therapeutic applications.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of 2-Phenylimidazo[2,1-b]quinazolin-5(1H)-one include:

PropertyValue
Molecular FormulaC22H16N4OC_{22}H_{16}N_{4}O
Molecular Weight352.39 g mol352.39\text{ g mol}
Melting PointNot specified
SolubilitySoluble in organic solvents

Chemical properties include:

  • Stability: The compound exhibits stability under standard laboratory conditions but may degrade under extreme pH or temperature.
  • Reactivity: Reacts with electrophiles due to the presence of nucleophilic sites within its structure.
Applications

Scientific Uses

2-Phenylimidazo[2,1-b]quinazolin-5(1H)-one has several notable applications in scientific research:

  1. Anticancer Research: Its ability to inhibit kinases makes it a promising candidate for developing new anticancer therapies.
  2. Antimicrobial Studies: Preliminary studies suggest potential antimicrobial properties that warrant further investigation.
  3. Anti-inflammatory Applications: Its modulation of inflammatory pathways positions it as a candidate for treating inflammatory diseases.
Synthetic Methodologies for 2-Phenylimidazo[2,1-b]quinazolin-5(1H)-one

Multicomponent Reaction Strategies for Imidazoquinazoline Core Assembly

Multicomponent reactions (MCRs) represent an atom-efficient approach for constructing the complex imidazoquinazoline framework in a single operational step. A particularly effective catalyst-free MCR employs 5-aminoimidazole-4-carbonitrile, 1,3-cyclohexanediones, and aromatic aldehydes in glacial acetic acid at 80°C. This reaction proceeds through a sequential Knoevenagel condensation, Michael addition, and intramolecular cyclodehydration to furnish hexahydroimidazo[5,1-b]quinazolines with the phenyl group positioned at the C-2 locus. The reaction demonstrates remarkable substrate versatility, accommodating diverse aromatic aldehydes bearing electron-donating (e.g., -OCH₃) or electron-withdrawing (e.g., -NO₂, -Cl) substituents, yielding products in 78-92% isolated yields after short reaction times (typically 50-90 minutes) [2]. The inherent convergency of this MCR strategy provides direct access to the imidazoquinazoline core without isolating intermediates, significantly reducing purification requirements while maintaining excellent reaction efficiency [7].

Table 1: Representative Aldehyde Substrates in MCR Synthesis of 2-Phenylimidazoquinazolines

Aldehyde SubstituentReaction Time (min)Yield (%)Product Characteristics
4-Cl6092Pale yellow solid
4-OCH₃9085Off-white crystals
3-NO₂5088Yellow powder
4-N(CH₃)₂12078Bright yellow solid
2,4-diCl7090White crystals

Catalytic vs. Catalyst-Free Approaches in Cyclization Reactions

Traditional quinazoline syntheses often rely on metal catalysts or harsh conditions. Niementowski's condensation, for instance, requires high temperatures (125-130°C) and stoichiometric reagents for 3,4-dihydro-4-oxoquinazoline formation [1]. Similarly, Grimmel-Guinther-Morgan synthesis employs phosphorus trichloride under reflux conditions to assemble 2,3-disubstituted derivatives. In contrast, modern catalyst-free methodologies offer significant advantages for imidazoquinazoline synthesis. The acetic acid-mediated cyclization operates without exogenous metal catalysts, leveraging the solvent's dual role as reaction medium and Brønsted acid catalyst. This approach achieves excellent product purity (>95% by LCMS) and avoids metal contamination concerns in pharmaceutical intermediates [2]. Comparative studies reveal that catalyst-free conditions in acetic acid provide 15-20% higher yields than Pd-catalyzed alternatives for analogous heterocyclic systems, while simultaneously reducing reaction times by approximately 30%. The absence of transition metal catalysts also simplifies purification processes, as chromatographic separation is primarily needed for byproduct removal rather than metal residues [1] [2].

Regioselective Functionalization of the Quinazoline-Imidazole Fused System

The fused quinazoline-imidazole system exhibits distinct electronic profiles across its ring positions, enabling site-specific modifications. Electrophilic aromatic substitution occurs preferentially at the electron-rich C-3 position of the quinazoline ring, while nucleophilic displacements target the C-4 position when activated by electron-withdrawing groups. Bromination using bromine in acetic acid selectively generates 3-bromo derivatives, which serve as versatile intermediates for palladium-catalyzed cross-couplings. The C-9 position (equivalent to C-5 in quinazoline numbering) also undergoes directed ortho-metalation when protected with directing groups (-CONEt₂, -OPiv), enabling lithiation and subsequent electrophilic quenching for carbon-carbon bond formation [3]. This regiochemical control is essential for installing diverse functional handles—including boronic esters, carbonyls, and amino groups—without compromising the imidazole moiety's integrity. Computational analyses reveal that the C-3 position's nucleophilicity (Fukui function f⁻ = 0.067) significantly exceeds that of C-9 (f⁻ = 0.041), rationalizing the observed regioselectivity in electrophilic reactions [8].

Table 2: Regioselective Modification Sites in 2-Phenylimidazoquinazoline

Ring PositionChemical EnvironmentPreferred ReactionsDirecting Group Requirement
C-3 (Quinazoline)Electron-deficientNucleophilic substitutionNone
C-4 (Quinazoline)Electrophilic when activatedPd-couplings, nucleophilic additionsHalogen, -OTf
C-9 (Quinazoline)Moderately nucleophilicElectrophilic substitution, lithiation-CONEt₂, -OPiv
Imidazole N-1Acidic proton (pKa ≈ 9.5)Alkylation, acylationDeprotonation

Palladium-Catalyzed Cross-Coupling for Polycarbo-Substituted Derivatives

Palladium-catalyzed cross-coupling reactions enable precise construction of polycarbo-substituted imidazoquinazoline derivatives, particularly at the C-3 and C-9 positions. Suzuki-Miyaura couplings between 3-bromo-2-phenylimidazo[2,1-b]quinazolin-5(1H)-one and aryl/heteroaryl boronic acids employ the Pd(dppf)Cl₂ catalyst system (5 mol%) with tetrabutylammonium bromide (TBAB) as phase-transfer agent in toluene-water mixtures. These reactions proceed efficiently (82-89% yield) under mild conditions (80°C, 6-8 hours) with excellent functional group tolerance, accommodating nitriles, esters, and free amines [3]. The electron-deficient nature of the quinazoline ring facilitates oxidative addition, while TBAB enhances boronate transfer across phase boundaries. For bis-functionalization, sequential coupling strategies are employed: initial Miyaura borylation at C-9 generates boronic ester intermediates, which subsequently undergo Suzuki coupling with aryl halides to install diverse aryl/heteroaryl groups at both positions. This approach has been successfully applied to create highly conjugated systems, such as 3,9-bis(4-(N,N-dimethylamino)phenyl derivatives, which exhibit intense fluorescence (quantum yield Φ = 0.78) due to extended π-delocalization [5] [8].

Industrial Scalability and Continuous Flow Synthesis Optimization

Translating batch synthesis of 2-phenylimidazo[2,1-b]quinazolin-5(1H)-one to industrial production faces challenges in exothermicity control and intermediate stability. Continuous flow technology addresses these limitations through enhanced mass/heat transfer and precise residence time control. Key stages adapted to flow systems include: (1) The initial MCR assembly, performed in a Corning® Advanced-Flow reactor with temperature-controlled oscillatory mixing zones (80°C, 20 min residence time), achieving 95% conversion compared to 85% in batch; (2) Dehydrative cyclization using immobilized Sc(OTf)₃ on silica-packed columns, enabling catalyst recycling and minimizing metal leaching (<5 ppm); and (3) Final purification via in-line liquid-liquid membrane separation. This integrated approach reduces total synthesis time from 12 hours (batch) to under 40 minutes while improving overall yield by 18-22% [6]. For photochemical steps in analog synthesis, microfluidic chips with LED arrays (450 nm) achieve higher photon efficiency than batch reactors, reducing byproduct formation during cyclization. Recent advances demonstrate kilogram-scale production (3.7 kg/day) using a telescoped four-stage continuous process with >99.5% purity by HPLC, highlighting the industrial viability of flow methodologies for complex heterocycles [3] [6].

Table 3: Continuous Flow Parameters for Imidazoquinazoline Synthesis

Process StageReactor TypeTemperature (°C)Residence TimeKey Advantage
Multicomponent CondensationOscillatory Flow Mixer8020 minEnhanced mixing efficiency
CyclodehydrationPacked-Bed Reactor1008 minCatalyst immobilization/reuse
Photochemical CyclizationMicrofluidic LED Reactor253 minUniform photon distribution
In-line PurificationMembrane Separator405 minSolvent exchange & impurity removal

Properties

CAS Number

62481-18-9

Product Name

2-Phenylimidazo[2,1-b]quinazolin-5(1H)-one

IUPAC Name

2-phenyl-1H-imidazo[2,1-b]quinazolin-5-one

Molecular Formula

C16H11N3O

Molecular Weight

261.28 g/mol

InChI

InChI=1S/C16H11N3O/c20-15-12-8-4-5-9-13(12)17-16-18-14(10-19(15)16)11-6-2-1-3-7-11/h1-10H,(H,17,18)

InChI Key

XUWOPOUPMNIPPK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CN3C(=O)C4=CC=CC=C4N=C3N2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.